molecular formula C21H18ClN3O5S B2580031 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine CAS No. 1207008-32-9

4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine

Cat. No.: B2580031
CAS No.: 1207008-32-9
M. Wt: 459.9
InChI Key: SAZISLRWNCEFQF-UHFFFAOYSA-N
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Description

4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine (CAS 1207008-32-9) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its molecular architecture integrates a benzofuran core with a 1,2,4-oxadiazole moiety and a sulfonylmorpholine group, creating a versatile scaffold for pharmaceutical research . The 1,2,4-oxadiazole ring is a privileged structure in drug design, known for its bioisosteric properties and presence in several commercially available drugs, contributing to a wide spectrum of biological activities . This compound has demonstrated notable potential in neuropharmacological research. Recent studies indicate it possesses a remarkable affinity for voltage-gated sodium channels (Nav), particularly the Nav1.7 isoform, which is a prominent target for chronic pain pathway research. At nanomolar concentrations, it has been shown to significantly inhibit sodium influx in dorsal root ganglion neurons while maintaining selectivity over other Nav isoforms . The hybrid structure is key to this activity; the aromatic benzofuran provides optimal π-stacking interactions with channel domains, while the sulfonamido-morpholine group creates critical hydrogen bonding networks with extracellular binding pockets . In oncology research, this compound has shown promise as a dual-action agent. A collaborative study revealed its ability to disrupt microtubule dynamics at submicromolar concentrations while simultaneously inhibiting VEGFR signaling pathways responsible for tumor vascularization . The chlorophenyl group's electron-withdrawing effect enhances cellular uptake through passive diffusion mechanisms . Beyond its therapeutic applications, its rigid scaffold makes it an advanced probe molecule for studying receptor-ligand interactions under cryo-electron microscopy conditions, allowing for precise conformational mapping . The sulfonylmorpholine group enhances the molecule's solubility and stability, making it suitable for further derivatization or formulation studies . With a well-defined synthetic pathway and availability in high purity, this compound serves as a valuable intermediate for developing novel therapeutic agents or functional materials, offering researchers opportunities for targeted modifications to optimize physicochemical and biological properties .

Properties

IUPAC Name

4-[[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl]sulfonyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O5S/c1-13-17-12-16(31(26,27)25-7-9-28-10-8-25)5-6-18(17)29-19(13)21-23-20(24-30-21)14-3-2-4-15(22)11-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZISLRWNCEFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity, antibacterial activity, and enzyme inhibition.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • IUPAC Name : 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine
  • Molecular Formula : C₁₄H₁₅ClN₂O₃S

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in a study focused on melanoma cells, compounds with similar oxadiazole structures exhibited significant cytotoxicity. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the S phase, suggesting that the compound may serve as a potential chemotherapeutic agent .

Antibacterial Activity

The antibacterial properties of related oxadiazole derivatives have been extensively studied. Compounds containing the oxadiazole moiety have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. In vitro assays revealed that these compounds exert their effects by inhibiting bacterial growth through disruption of cellular processes .

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound. Studies have shown that derivatives containing sulfonamide groups exhibit strong inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating conditions related to enzyme dysregulation, including Alzheimer's disease and gastrointestinal disorders .

Case Studies

Several case studies have highlighted the biological activity of compounds similar to 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine:

  • Cytotoxicity Study : A derivative with a similar structure was tested against human melanoma cells (VMM917), showing a selective cytotoxic effect with an IC50 value significantly lower than conventional chemotherapeutics .
  • Antibacterial Screening : A series of synthesized oxadiazole compounds were screened for antibacterial activity and showed promising results against multiple bacterial strains, indicating their potential use in developing new antibiotics .

Data Table

PropertyValue/Observation
Cytotoxicity IC50 Varies by cell line; significant in melanoma cells
Antibacterial Activity Moderate to strong against Salmonella typhi and Bacillus subtilis
Enzyme Inhibition Strong AChE and urease inhibitors

Scientific Research Applications

Molecular Formula

The molecular formula is C19H19ClN4O3SC_{19}H_{19}ClN_4O_3S with a molecular weight of approximately 404.89 g/mol.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. Studies have shown that derivatives of oxadiazole can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Properties

Compounds similar to 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine have demonstrated anticancer activity against several cancer cell lines. The presence of the benzofuran and oxadiazole moieties has been linked to the inhibition of tumor growth and induction of apoptosis in cancer cells .

Anti-inflammatory Effects

Research into related compounds suggests that they may possess anti-inflammatory properties. The sulfonamide group is known for its ability to modulate inflammatory pathways, thus providing a basis for further investigation into this compound's potential as an anti-inflammatory agent .

Photophysical Properties

The unique structure of this compound allows it to exhibit interesting photophysical properties, making it suitable for applications in organic electronics and photonic devices. Studies on related compounds have shown their potential use in organic light-emitting diodes (OLEDs) and solar cells due to their ability to absorb light efficiently and convert it into electrical energy .

Synthesis and Evaluation

A recent study synthesized various derivatives of oxadiazole compounds and evaluated their biological activities. The results indicated that modifications in the side chains significantly affected their antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug development .

Clinical Trials

While specific clinical trials involving this exact compound may be limited, related oxadiazole derivatives have undergone various stages of clinical evaluation for their efficacy against resistant bacterial strains and cancer types. These trials emphasize the need for continued research into similar compounds to understand their full therapeutic potential .

Data Table: Summary of Applications

Application AreaSpecific UseReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryModulation of inflammatory pathways
Material ScienceUse in OLEDs and solar cells

Comparison with Similar Compounds

Table 1: Key Structural Features and Calculated Properties

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents XLogP3 Hydrogen Bond Acceptors TPSA (Ų)
Target Compound: 4-({2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine Not reported ~450 (estimated) 3-Chlorophenyl, oxadiazole, sulfonyl, morpholine ~4.2* 7 (estimated) ~80*
4-({3-methyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-benzofuran-5-yl}sulfonyl)thiomorpholine C23H22N3O3S2 452.56 4-Methylphenyl, oxadiazole, sulfonyl, thiomorpholine 4.8 6 78
4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine C19H16Cl2N2O4S 439.3 3-Chlorophenyl, oxazole, sulfonyl, morpholine 4.5 6 81
4-({4-methyl-5-[(3-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)morpholine C15H19N5O3S 373.41 3-Nitrobenzyl, triazole, sulfanyl, morpholine 1.9 8 95

*Estimated based on structural similarity to .

Key Observations:

The 1,3-oxazole in offers reduced aromatic stability relative to oxadiazole, which may affect binding affinity in enzymatic pockets .

Substituent Effects: The 3-chlorophenyl group in the target compound and introduces steric and electronic effects distinct from the 4-methylphenyl in , altering hydrophobic interactions and metabolic stability. Replacing morpholine with thiomorpholine (as in ) increases lipophilicity (XLogP3: 4.8 vs.

Linker Modifications :

  • The sulfonyl group in the target compound and enhances hydrogen-bond acceptor capacity (TPSA ~80–81 Ų) compared to the sulfanyl group in (TPSA: 95 Ų), which may reduce passive diffusion but improve target binding specificity .

Conformational and Electronic Properties

  • Dihedral Angles : highlights the importance of C–S–N–C dihedral angles in sulfonamide-containing compounds, which influence spatial orientation and intermolecular interactions. The target compound’s benzofuran-oxadiazole system likely adopts a planar conformation, optimizing π-π stacking with aromatic residues in biological targets .

Notes

Computational Tools : Multiwfn and SHELX are critical for analyzing electronic properties and crystallographic data, respectively.

Knowledge Gaps: Specific biological activity, synthetic yields, and pharmacokinetic data for the target compound require further experimental validation.

Design Recommendations : Introducing polar groups (e.g., hydroxyl) to the morpholine ring could balance lipophilicity and solubility for improved drug-likeness.

Q & A

Basic: What synthetic routes are recommended for synthesizing this compound, and what reaction conditions critically influence yield?

Answer:
The synthesis typically involves multi-step protocols, focusing on constructing the benzofuran-oxadiazole core followed by sulfonation and morpholine coupling. Key steps include:

  • Palladium-catalyzed cyclization for oxadiazole formation, using nitroarenes and formic acid derivatives as CO surrogates to optimize atom economy .
  • Microwave-assisted synthesis for accelerated heterocycle formation, reducing reaction times (e.g., 1-propanol as solvent, NaOH as base, 80–100°C for 2–4 hours) .

Critical Conditions:

ParameterOptimal RangeImpact on YieldReference
Temperature80–100°C (microwave)↑ Cyclization
Catalyst Loading5–10 mol% Pd(OAc)₂↑ Oxadiazole
Solvent1-Propanol or DMF↑ Solubility

Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for the sulfonyl-morpholine moiety be resolved?

Answer:
Contradictions often arise from dynamic conformational changes or crystal packing effects. Methodological approaches include:

  • Variable-temperature NMR : To detect rotational barriers in the sulfonyl-morpholine bond, identifying slow exchange regimes .
  • X-ray crystallography : Compare experimental bond lengths/angles (e.g., S–O bond: ~1.43 Å) with DFT-optimized structures to confirm static vs. dynamic disorder .
  • 2D NOESY : Map spatial proximity of morpholine protons to adjacent substituents, resolving ambiguities in stereoelectronic effects .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Answer:

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ within 2 ppm error) .
  • ¹H/¹³C NMR : Assign protons adjacent to electron-withdrawing groups (e.g., sulfonyl: δ 7.5–8.5 ppm for aromatic protons; morpholine: δ 3.5–4.0 ppm) .
  • X-ray crystallography : Resolve regiochemistry of the 1,2,4-oxadiazole ring and sulfonyl-morpholine connectivity .

Advanced: What strategies optimize bioactivity through modifications to the oxadiazole or benzofuran rings?

Answer:

  • Structure-activity relationship (SAR) studies :
    • Oxadiazole substitution : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 3-chlorophenyl position to enhance π-stacking with target proteins .
    • Benzofuran methylation : The 3-methyl group reduces steric hindrance, improving binding to hydrophobic pockets (e.g., kinase ATP-binding sites) .

Example Modifications:

Modification SiteFunctional GroupBioactivity TrendReference
Oxadiazole C-5CF₃↑ Enzyme inhibition
Benzofuran C-3CH₃↑ Selectivity

Advanced: How can computational methods predict the compound’s solubility and stability under physiological conditions?

Answer:

  • Molecular dynamics (MD) simulations : Model hydration free energy to predict solubility (correlate with logP values: target < 3 for oral bioavailability) .
  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess oxidative stability (e.g., gaps > 4 eV suggest resistance to metabolic degradation) .
  • pKa prediction tools : Estimate sulfonyl group acidity (pKa ~1–2) to guide salt formulation for enhanced solubility .

Basic: What purification techniques are effective for isolating this compound?

Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 3:1 → 1:2) to separate sulfonyl-morpholine byproducts .
  • Recrystallization : Ethanol/water (7:3) yields high-purity crystals (>98% by HPLC) .

Advanced: How does the 3-chlorophenyl group influence electronic properties, and how is this experimentally validated?

Answer:

  • Electron-withdrawing effect : The Cl atom increases oxadiazole ring electrophilicity, measured via:
    • UV-Vis spectroscopy : Redshift in λmax (e.g., 290 nm → 310 nm) indicates extended conjugation .
    • Cyclic voltammetry : Lower LUMO energy (-1.2 V vs. Ag/AgCl) confirms enhanced electron affinity .

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